1h-Indazole-4-carbaldehyde,3-bromo-
Overview
Description
1H-Indazole-4-carbaldehyde,3-bromo- is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for various biologically active molecules .
Preparation Methods
The synthesis of 1H-Indazole-4-carbaldehyde,3-bromo- typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then cyclized to form 4-bromo-1H-indazole . The reaction conditions often involve the use of reagents like n-butyllithium in dry tetrahydrofuran at low temperatures .
Chemical Reactions Analysis
1H-Indazole-4-carbaldehyde,3-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aryl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indazole-4-carbaldehyde,3-bromo- has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.
Material Science: It is used in the development of new materials with specific electronic properties.
Biological Studies: The compound is used to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1H-Indazole-4-carbaldehyde,3-bromo- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor in the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . The bromine and aldehyde groups play crucial roles in modulating the compound’s activity and binding affinity to these targets .
Comparison with Similar Compounds
1H-Indazole-4-carbaldehyde,3-bromo- can be compared with other indazole derivatives such as:
6-Bromo-1H-indazole-4-carboxaldehyde: Similar in structure but with the bromine atom at a different position.
1H-Indazole-3-carboxaldehyde: Lacks the bromine atom but has similar reactivity and applications.
The uniqueness of 1H-Indazole-4-carbaldehyde,3-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-2H-indazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQLEDBSEAQAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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